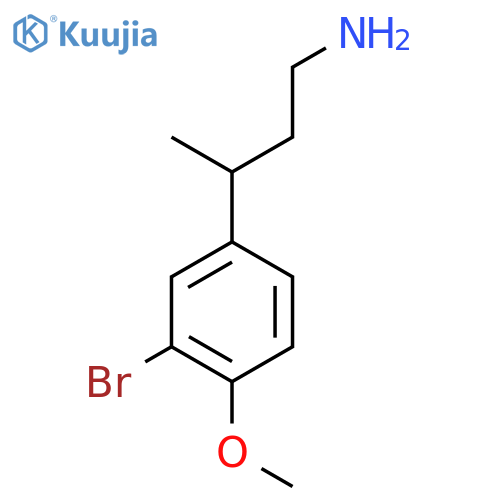Cas no 1225817-61-7 (3-(3-bromo-4-methoxyphenyl)butan-1-amine)

1225817-61-7 structure
商品名:3-(3-bromo-4-methoxyphenyl)butan-1-amine
3-(3-bromo-4-methoxyphenyl)butan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(3-bromo-4-methoxyphenyl)butan-1-amine
- EN300-1896230
- 1225817-61-7
-
- インチ: 1S/C11H16BrNO/c1-8(5-6-13)9-3-4-11(14-2)10(12)7-9/h3-4,7-8H,5-6,13H2,1-2H3
- InChIKey: ZNTBRIUPDALCSJ-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(=C1)C(C)CCN)OC
計算された属性
- せいみつぶんしりょう: 257.04153g/mol
- どういたいしつりょう: 257.04153g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
3-(3-bromo-4-methoxyphenyl)butan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1896230-10.0g |
3-(3-bromo-4-methoxyphenyl)butan-1-amine |
1225817-61-7 | 10g |
$4914.0 | 2023-06-01 | ||
| Enamine | EN300-1896230-0.1g |
3-(3-bromo-4-methoxyphenyl)butan-1-amine |
1225817-61-7 | 0.1g |
$1005.0 | 2023-09-18 | ||
| Enamine | EN300-1896230-0.25g |
3-(3-bromo-4-methoxyphenyl)butan-1-amine |
1225817-61-7 | 0.25g |
$1051.0 | 2023-09-18 | ||
| Enamine | EN300-1896230-5.0g |
3-(3-bromo-4-methoxyphenyl)butan-1-amine |
1225817-61-7 | 5g |
$3313.0 | 2023-06-01 | ||
| Enamine | EN300-1896230-0.05g |
3-(3-bromo-4-methoxyphenyl)butan-1-amine |
1225817-61-7 | 0.05g |
$959.0 | 2023-09-18 | ||
| Enamine | EN300-1896230-0.5g |
3-(3-bromo-4-methoxyphenyl)butan-1-amine |
1225817-61-7 | 0.5g |
$1097.0 | 2023-09-18 | ||
| Enamine | EN300-1896230-1.0g |
3-(3-bromo-4-methoxyphenyl)butan-1-amine |
1225817-61-7 | 1g |
$1142.0 | 2023-06-01 | ||
| Enamine | EN300-1896230-5g |
3-(3-bromo-4-methoxyphenyl)butan-1-amine |
1225817-61-7 | 5g |
$3313.0 | 2023-09-18 | ||
| Enamine | EN300-1896230-2.5g |
3-(3-bromo-4-methoxyphenyl)butan-1-amine |
1225817-61-7 | 2.5g |
$2240.0 | 2023-09-18 | ||
| Enamine | EN300-1896230-10g |
3-(3-bromo-4-methoxyphenyl)butan-1-amine |
1225817-61-7 | 10g |
$4914.0 | 2023-09-18 |
3-(3-bromo-4-methoxyphenyl)butan-1-amine 関連文献
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
1225817-61-7 (3-(3-bromo-4-methoxyphenyl)butan-1-amine) 関連製品
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
